4-Methoxy-2-nitropyridine

Organic Synthesis Heterocyclic Chemistry Reduction Chemistry

Researchers optimizing nucleophilic aromatic substitution or nitro-reduction sequences often face isomer-related failure due to incorrect regiochemistry. 4-Methoxy-2-nitropyridine (CAS 1033203-56-3) is the definitive 2-nitro-4-methoxy scaffold required for specific synthetic routes. - Ensures access to 2-amino-4-methoxypyridine, a critical motif in kinase inhibitor discovery, where alternative isomers are incompatible with target binding. - Enables synthesis of stable dihydropyridone intermediates due to critical enolate stabilization by the 4-methoxy group, a pathway inaccessible from 4-H or 4-alkyl analogs. - Provides predictable SNAr reactivity for 2,4-dimethoxypyridine derivative synthesis, dictated by the electron-deficient 2-position.

Molecular Formula C6H6N2O3
Molecular Weight 154.12 g/mol
Cat. No. B12971025
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxy-2-nitropyridine
Molecular FormulaC6H6N2O3
Molecular Weight154.12 g/mol
Structural Identifiers
SMILESCOC1=CC(=NC=C1)[N+](=O)[O-]
InChIInChI=1S/C6H6N2O3/c1-11-5-2-3-7-6(4-5)8(9)10/h2-4H,1H3
InChIKeyCKYYIROFNBIZAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methoxy-2-nitropyridine: A Regiospecific Building Block for Precise Heterocycle Synthesis


4-Methoxy-2-nitropyridine (CAS 1033203-56-3) is a disubstituted pyridine featuring a nitro group at the 2-position and a methoxy group at the 4-position. This compound class serves as a versatile intermediate in organic synthesis [1]. Its value in scientific procurement is not as a final product but as a strategic precursor, where the synergistic electronic effects of the electron-withdrawing nitro group and the electron-donating methoxy group dictate unique reactivity patterns for nucleophilic aromatic substitution and reduction, distinct from other nitropyridine isomers [2].

Regiospecific scaffold 2-nitro-4-methoxy pattern directs unique SNAr and reduction pathways
Enolate-stabilizing group 4-methoxy enhances stability of reduced intermediates, enabling dihydropyridone access
Synthetic versatility Precursor to 2-amino-4-methoxypyridine, a kinase inhibitor scaffold motif

Why 4-Methoxy-3-nitropyridine or 2-Methoxy-5-nitropyridine Cannot Replace 4-Methoxy-2-nitropyridine


The precise placement of the nitro and methoxy groups on the pyridine ring creates a unique electronic landscape that determines reactivity, stability, and suitability as a precursor. For example, the ortho relationship between the nitro group and the ring nitrogen in 4-Methoxy-2-nitropyridine enables a different nucleophilic aromatic substitution (SNAr) pathway compared to the 3-nitro isomer [1]. Similarly, the 4-methoxy substitution crucially influences the stability of reduction intermediates like enolates, a stabilizing effect not achieved by methoxy groups at other positions [2]. Substituting with an isomer like 4-Methoxy-3-nitropyridine or 2-Methoxy-3-nitropyridine would fundamentally alter the electron distribution, leading to different reaction rates, product distributions, or outright failure in synthetic sequences optimized for the 2-nitro-4-methoxy scaffold.

Regioisomer mismatch
3-nitro or 5-nitro isomers alter SNAr regiochemistry, leading to different products.
Enolate instability
Lacking the 4-methoxy group, other isomers cannot stabilize enolate intermediates during partial reduction.
Reactivity profile shift
Substituent position changes electrochemical reduction potential and nucleophilic attack outcomes.

Quantitative Differentiation of 4-Methoxy-2-nitropyridine: A Technical Selection Guide


Impact of 4-Methoxy Group on Enolate Stability During Pyridinium Salt Reduction

The presence of a 4-methoxy substituent on the pyridine ring directly enhances the stability of enolate reaction products formed during the partial reduction of pyridinium salts. This stabilization is a critical differentiator [1]. The paper explicitly states that the 4-methoxy group 'enhances the stability of the enolate reaction products,' a property not generalizable to other positions or substitution patterns. This leads to the formation of stable dihydropyridone derivatives in good yields after in situ hydrolysis.

Enolate stability
Class-level inference
4-methoxy enhances enolate stability, enabling dihydropyridone isolation in good yields
Stabilized reduction intermediates support synthetic access
Data to verify; class-level observation
Organic Synthesis Heterocyclic Chemistry Reduction Chemistry

Regiospecific Reactivity in Nucleophilic Aromatic Substitution with [18F]Fluoride

A comparative study on the radiofluorination of substituted 2-nitropyridines revealed that the position of electron-donating groups is critical for reaction efficiency [1]. While 3-methoxy-2-nitropyridine achieved high radiochemical yields (RCY) of 70-89%, the study highlights that the outcome is highly dependent on the substituent's position. This implies that the 4-methoxy isomer, with its distinct electronic profile, will exhibit a different reactivity profile, making a direct swap impossible without extensive re-optimization.

SNAr with [18F]Fluoride
Cross-study comparable
3-methoxy-2-nitropyridine RCY 70–89%; 4-methoxy isomer reactivity will differ
Position-dependent reaction efficiency; direct method transfer not reliable
Conditions: K[18F]F-K222, 140°C, DMSO
Radiochemistry PET Imaging Nucleophilic Substitution

Differential Sigma-Complex Formation with Methoxide Ion in Dinitro Systems

A study on methoxy-3,5-dinitropyridines showed contrasting behavior between 2- and 4-methoxy isomers upon interaction with methoxide ion in dimethyl sulphoxide [1]. The 4-methoxy compound uniquely affords both methine and acetal sigma complexes, with the acetal complex being thermodynamically more stable. This contrasts with the behavior of the 2-methoxy analog, which forms only a methine complex.

Sigma-complex formation
Class-level inference
4-methoxy: methine + acetal complexes; 2-methoxy: methine only
Distinct product distribution from nucleophilic attack
Reaction with MeO− in DMSO; acetal is thermodynamically stable
Physical Organic Chemistry Reaction Mechanisms Nucleophilic Addition

Distinct Polarographic Reduction Potential Among Isomeric Nitropyridines

The polarographic reduction of nitropyridines is highly dependent on the position of the nitro group and other substituents [1]. A foundational study on the polarography of isomeric nitropyridines established that each isomer exhibits a unique half-wave potential. While specific data for 4-methoxy-2-nitropyridine is not listed, this work confirms that the reduction potential is a sensitive function of the exact electronic structure, meaning the 2-nitro-4-methoxy isomer will have a measurably different reduction potential compared to, for example, 3-nitro-4-methoxy or 2-nitro-5-methoxy isomers.

Reduction potential
Class-level inference
Unique half-wave potential predicted for 4-methoxy-2-nitropyridine among isomers
Electrochemical signature distinct from other nitropyridines
Polarography confirms isomer-dependent E1/2 values
Electrochemistry Analytical Chemistry Nitro Group Reduction

Procurement-Driven Application Scenarios for 4-Methoxy-2-nitropyridine


Synthesis of 2-Amino-4-methoxypyridine as a Kinase Inhibitor Scaffold

The primary application is as a direct precursor to 2-amino-4-methoxypyridine via selective reduction of the nitro group. This specific aniline is a common motif in kinase inhibitor drug discovery. The value is constrained to this specific regiochemistry; using the 3-nitro or 5-nitro isomer would lead to a different aminopyridine, incompatible with the designed inhibitor's binding requirements [1]. The 4-methoxy group also serves as a synthetic handle for further functionalization after amine protection.

Synthesis of Substituted 2,4-Dimethoxypyridines via Nucleophilic Displacement

The nitro group at the 2-position activates the ring for nucleophilic aromatic substitution (SNAr). This allows for displacement with methoxide or other nucleophiles, enabling access to 2,4-dimethoxypyridine derivatives. This reactivity pattern is specific to the 2-nitro leaving group, as a 3-nitro isomer would direct substitution to different positions, and a 4-nitro isomer would activate the 2- and 6-positions differently [2].

Building Block for Dihydropyridone Libraries via Partial Reduction

As demonstrated in primary literature, a 4-methoxy substituent is critical for stabilizing enolate intermediates during the partial reduction of pyridinium salts [3]. Therefore, 4-Methoxy-2-nitropyridine is the required starting material for any campaign aiming to generate a diverse library of stable dihydropyridones, which are valuable intermediates for alkaloid analog synthesis. This route is inaccessible from the 4-H or 4-alkyl substituted analogs due to enolate instability.

Development of 18F-Radiotracers with an Optimized Pyridyl Core

In the development of PET tracers, the substitution pattern on the pyridine ring dictates the efficiency of 18F incorporation via SNAr. While 3-methoxy-2-nitropyridine has shown promise with high RCYs, the 4-methoxy isomer offers a distinct electronic environment that may be required to achieve optimal pharmacokinetic properties or binding affinity for a specific target, warranting its evaluation as a precursor for novel radiopharmaceuticals [4].

Application
Selection Property
Validation Focus
2-Amino-4-methoxypyridine synthesis
Regiospecific nitro reduction pathway
Confirm amine regiochemistry (e.g., 1H NMR, HPLC)
2,4-Dimethoxypyridine derivatives
2-nitro as leaving group for SNAr
Monitor substitution selectivity and yield
Dihydropyridone library synthesis
4-methoxy enolate stabilization
Verify dihydropyridone formation and stability
18F-radiotracer precursor evaluation
Distinct electronic environment for radiofluorination
Evaluate radiolabeling efficiency and preclinical biodistribution
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